![molecular formula C10H9N3O2S B6150061 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide CAS No. 328071-16-5](/img/no-structure.png)
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide
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Overview
Description
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole derivatives have been used in the treatment of various conditions such as cancer, hypertension, and infections .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to the corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium . The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles .Scientific Research Applications
I have conducted a search on the scientific research applications of “5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide” and found some information on its synthesis and potential applications. However, the details are not as comprehensive as you requested. Below is a synthesized analysis based on the available information:
Anti-Diabetic Applications
Compounds synthesized from 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide have been explored for their potential as anti-diabetic agents. The bi-heterocyclic compounds derived from this molecule have shown promise in this therapeutic area .
Antifungal Activity
Derivatives of 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide have been screened for antifungal activity. The synthesized compounds exhibited potential in combating fungal infections .
Medicinal Chemistry
Thiazole derivatives, including those related to 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide, play a significant role in drug discovery and development. They serve as pharmacophores in various therapeutic targets due to their versatile applications .
Therapeutic Roles
The broader class of 2-aminothiazoles, to which 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide belongs, is utilized as starting material for synthesizing heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine have been shown to targetBiotin Carboxylase in Escherichia coli .
Mode of Action
It’s worth noting that 2-aminothiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects . These activities suggest that the compound may interact with its targets to inhibit their function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with 2-aminothiazole derivatives , it is likely that multiple pathways are affected.
Pharmacokinetics
The molecular weight of a similar compound, 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2h-indol-2-one, is reported to be 23127 , which may influence its pharmacokinetic properties.
Result of Action
The broad range of biological activities associated with 2-aminothiazole derivatives suggests that the compound may have multiple effects at the molecular and cellular levels .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid, which is then reacted with 2-amino-1,3-thiazole-4-carboxamide to form 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzamide. The final step involves the reaction of 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzamide with sodium hydroxide to form the desired compound.", "Starting Materials": [ "2-hydroxybenzoic acid", "thionyl chloride", "2-amino-1,3-thiazole-4-carboxamide", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-hydroxybenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid.", "Step 2: 2-chlorobenzoic acid is reacted with 2-amino-1,3-thiazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzamide.", "Step 3: 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzamide is reacted with sodium hydroxide to form 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide." ] } | |
CAS RN |
328071-16-5 |
Product Name |
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide |
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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